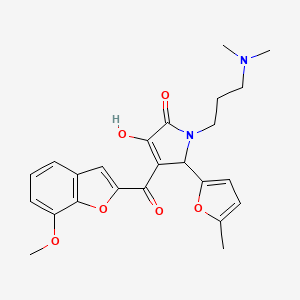![molecular formula C19H16N6O3 B2724762 ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396864-59-7](/img/structure/B2724762.png)
ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate” is a complex organic compound. It belongs to the class of triazole compounds which are known for their versatile biological activities . Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of such compounds often involves the use of a series of reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process often involves the use of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using techniques like 1H NMR and 13C NMR . For instance, in a similar compound, the C1–N1 and C2–N3 bond lengths were found to be much shorter than the average value for a C–N single bond but significantly longer than a C=N double bond, suggesting that some multiple-bond characteristic is present .Chemical Reactions Analysis
The chemical reactions involving such compounds are often evaluated using various assays. For example, the neuroprotective and anti-neuroinflammatory activity of the triazole-pyrimidine hybrid was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds are often analyzed using techniques like LC-MS and NMR . For example, in a similar compound, the melting point was found to be between 124–127 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in cross-coupling reactions to synthesize various condensed pyrazoles, showcasing their utility in creating complex molecular structures (Arbačiauskienė et al., 2011).
Biological Applications
- A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, demonstrating the potential of such compounds in developing new antimicrobial agents (Jeankumar et al., 2013).
- Novel benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized, showing remarkable antiavian influenza virus activity. This highlights the compound's potential in antiviral research (Hebishy et al., 2020).
Molecular Modeling and Antitumor Activities
- The synthesis and structure-activity relationship of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents were investigated, showcasing the compound's utility in cancer research (Nassar et al., 2015).
Synthesis of Fluorophores
- A novel synthesis route for ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate led to the creation of trifluoromethylated pyrazolo[1,5-a]pyrimidines, which exhibit strong fluorescence, suggesting applications in materials science (Wu et al., 2006).
Wirkmechanismus
Target of Action
The primary targets of ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate are human microglia and neuronal cells . These cells play a crucial role in neuroprotection, which is a key strategy used to prevent or slow disease progression by reducing neuronal death .
Mode of Action
Ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This compound also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The biochemical pathways affected by ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate include the ER stress pathway, apoptosis, and the NF-kB inflammatory pathway . The inhibition of these pathways results in promising neuroprotective and anti-inflammatory properties .
Result of Action
The molecular and cellular effects of ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate’s action include significant anti-neuroinflammatory properties and promising neuroprotective activity . This is achieved through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells, and reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of such compounds often involve the development of new classes of agents to fight multidrug-resistant pathogens . There is an urge to develop new entities by substituting different pharmacophores in one structure that lead to compounds with expanded antimicrobial action .
Eigenschaften
IUPAC Name |
ethyl 5-[(2-phenyltriazole-4-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c1-2-28-19(27)15-11-20-24-9-8-13(10-17(15)24)22-18(26)16-12-21-25(23-16)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMDQJQENQCDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2724679.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2724682.png)

![Methyl 5-{[(2-fluoropyridin-4-yl)formamido]methyl}-2-methylfuran-3-carboxylate](/img/structure/B2724685.png)
![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B2724687.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2724689.png)

![N-[4-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2724691.png)

![Ethyl 6-(2,6-dichlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2724693.png)



![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2724702.png)